

sapanisertib phase II trial dosing 3mg 4mg 5mg

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Compound Focus: Sapanisertib

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Sapanisertib Phase II Trial Dosing & Efficacy

Tumor Type / Population	Regimen	Dosing Schedule	Primary Efficacy Findings
Rapalog-resistant Advanced PNET [1]	Sapanisertib monotherapy	3 mg orally, once daily (continuous, 28-day cycle)	No objective responses; median PFS: 5.19 months ; study did not proceed to Stage 2 [1]
Relapsed/Refractory ALL [2]	Sapanisertib monotherapy	3 mg orally, daily (21 days on, 7 days off in 28-day cycle)	Best response: Stable Disease (12.5%); 19% of patients proceeded to Cycle 2 [2]

| **Advanced ATC & RAIR DTC [3]** | **Sapanisertib** monotherapy | Recommended Phase II Dose: **5 mg** orally, daily | **ATC**: 22.2% Stable Disease; PFS at 4 months: 11% **DTC**: 4.5% Partial Response; 63.6% Stable Disease [3] | | **Advanced Solid Tumors [4]** | **Sapanisertib** + Metformin | **Sapanisertib 3 mg** or **4 mg** daily + Metformin (500-1500 mg daily) | Disease Control Rate (PR + SD): **63%**; **4 mg/1000 mg** defined as MTD [4] |

Safety and Tolerability of Sapanisertib Dosing

The safety profile of **sapanisertib** was consistent across trials, with hyperglycemia as a primary concern. Higher-grade adverse events were common, and dosing often required careful management [1] [2] [3].

Adverse Event	Frequency in 3 mg Monotherapy (PNET trial) [1]	Frequency in 5 mg Monotherapy (Thyroid cancer trial) [3]	Frequency in 4 mg Combination (Solid tumors trial) [4]
Hyperglycemia	23% (G3)	Common (G3 specifics not listed)	13% (G3-5)
Fatigue	Not Specified (G3)	Grade 3 occurred	7% (G3-5)
Rash	Occurred	Grade 3 occurred	7% (G3-5)
Mucositis	Not reported	Not specified	Not applicable
Diarrhea	Occurred	Grade 3 occurred	7% (G3-5)
Anorexia	Not reported	Grade 3 occurred	Occurred (Grade not specified)

Experimental Protocol Summary

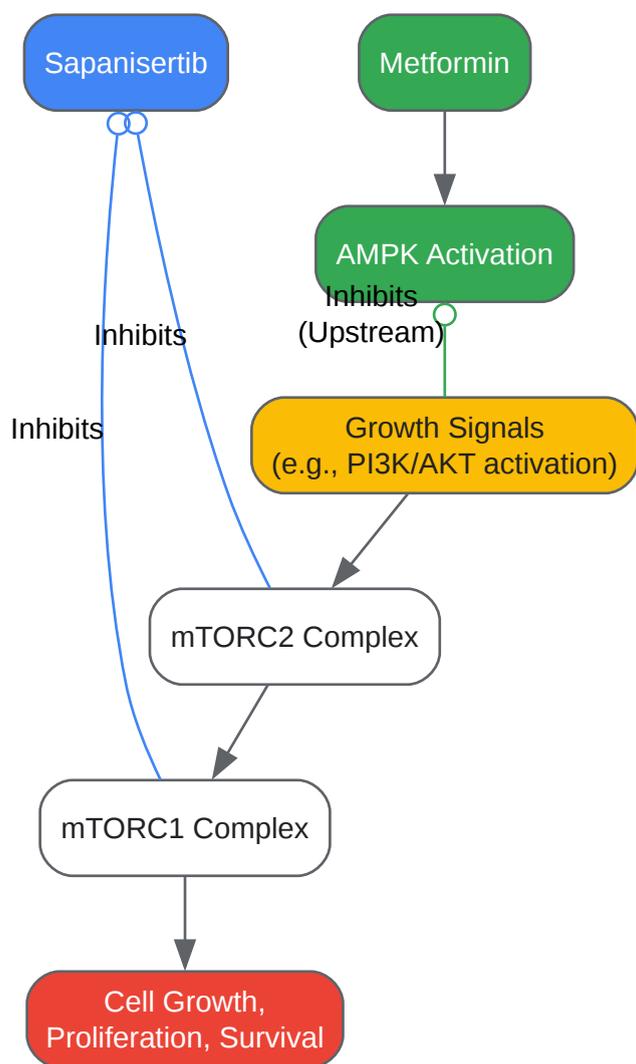
The following methodology is synthesized from the cited Phase II trials [1] [2] [3].

- **Study Design:** Typically open-label, single-arm or randomized Phase II trials. Some feature a two-stage design where an initial response evaluation in a small cohort determines whether the study expands.
- **Patient Population:** Patients with advanced, metastatic, or recurrent solid tumors or hematologic malignancies that are resistant to standard therapies. Prior lines of therapy are often extensive (median of 3-4).
- **Dosing Administration:**
 - **Sapanisertib** is administered orally, once daily.
 - In monotherapy studies, dosing is either continuous (28-day cycle) or intermittent (e.g., 21 days on/7 days off in a 28-day cycle) [1] [2].
 - For combination therapy, a dose titration period for the companion drug (e.g., 14 days for metformin) may be implemented in the first cycle [4].

- **Dose Determination:** The 3 mg and 5 mg doses were likely established based on prior Phase I studies. The 4 mg dose in combination with metformin was defined as the Maximum Tolerated Dose (MTD) in its specific context [4].
- **Response Assessment:** Tumor measurements are conducted radiologically at predefined intervals (e.g., after every 2 cycles, then every 8 weeks) using standard criteria like RECIST.
- **Safety Monitoring:** Patients are continuously monitored for adverse events, with severity graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Special attention is paid to metabolic panels for hyperglycemia.
- **Pharmacodynamic Analysis:** Some studies include serial collection of blood or tissue samples to assess target inhibition by evaluating phosphorylation status of mTOR pathway proteins (e.g., S6, 4EBP1, AKT) via immunoblotting [2].

Sapanisertib Mechanism of Action

The diagram below illustrates the proposed mechanism of **sapanisertib** and its combination with metformin, as investigated in the clinical trials [4].



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This visual workflow shows the dual inhibition of mTORC1/2 by **sapanisertib** and the upstream action of metformin via AMPK activation.

Research Implications

Available evidence suggests that **sapanisertib monotherapy at 3-5 mg has shown limited efficacy as a single agent in most advanced, treatment-resistant cancers studied** [1] [2] [3]. Future research directions may include:

- **Patient Selection:** Focusing on patients whose tumors harbor specific genomic alterations in the **PI3K/AKT/mTOR pathway** (e.g., **PTEN mutations**) may improve outcomes, as suggested by the

higher response rate in this subgroup within the combination trial [4].

- **Rational Combinations:** The enhanced disease control rate observed with **sapanisertib** and metformin highlights the potential of rational combination therapies to overcome resistance mechanisms [4]. Other combinations, such as with paclitaxel in endometrial cancer, are also being explored [5].

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